methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes an amino group, a methoxy-substituted phenyl ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and a suitable amino acid derivative.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and the amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate: shares similarities with other amino acid derivatives and phenylpropanoids.
3,4-Dimethoxyphenylalanine: A related compound with similar structural features.
Methyl 3,4-dimethoxyphenylacetate: Another related ester with a similar phenyl ring substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
19728-71-3 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H19NO4/c1-13(14,12(15)18-4)8-9-5-6-10(16-2)11(7-9)17-3/h5-7H,8,14H2,1-4H3/t13-/m0/s1 |
InChI Key |
PICGBRAYRQJNGT-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N |
SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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